Hypoloside B
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Overview
Description
Hypoloside B is a natural product found in Dennstaedtia hirsuta with data available.
Scientific Research Applications
Beta-Adrenergic Receptor Interactions
Hypoloside B is studied in the context of beta-adrenergic receptor interactions. Brown and Aurbach (1976) characterized hydroxybenzylpindolol (HYP), a potent beta-adrenergic antagonist, and its monoiodinated derivative, which maintains high affinity for beta-adrenergic receptors. These derivatives, including iodohydroxybenzylpindolol, show promise for studying the interaction of blockers and agonists with beta-adrenergic receptors in biological systems (Brown & Aurbach, 1976).
Chromosomal Aberration and Clastogenic Effect
Another significant area of study for this compound is its genotoxic properties. Matsuoka et al. (1989) conducted a chromosomal aberration test using a Chinese hamster lung cell line and found that this compound induces chromosomal aberrations at similar dose levels as ptaquiloside. This study suggests that the clastogenic effect is a factor in the carcinogenic potency of ptaquiloside in animals, implicating this compound in similar mechanisms (Matsuoka et al., 1989).
Biomedical Interactions
This compound's interaction with biomolecules is a critical area of research. Galinato et al. (2013) explored the binding mode of Hypocrellin B (Hyp B), a compound similar to this compound, with myoglobin. This research is vital in understanding this compound's role in various biomedical applications, including its potential in treating diseases (Galinato et al., 2013).
Photosensitization and Photodynamic Therapy
Studies on this compound and related compounds have also focused on their role in photodynamic therapy. Investigations into the photochemistry of Hypocrellin B, closely related to this compound, reveal insights into its application in photodynamic therapy for treating skin diseases. The active oxygen mechanism and free radical generation during photosensitization are key areas of interest (Zhiyi et al., 1993).
Properties
CAS No. |
125676-80-4 |
---|---|
Molecular Formula |
C32H40O11 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8-/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1 |
InChI Key |
DVWGIWHUFAGTJO-CZMOEYDCSA-N |
Isomeric SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)C |
SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |
Canonical SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |
Synonyms |
hypoloside B hypoloside C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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